molecular formula C10H10N4O2S B2526127 2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid CAS No. 1006320-18-8

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid

Cat. No.: B2526127
CAS No.: 1006320-18-8
M. Wt: 250.28
InChI Key: HEISHYBLRUKYJK-UHFFFAOYSA-N
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Description

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, connected via a thioether linkage to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Thioether Linkage Formation: The pyrazole and pyrimidine rings are connected via a thioether linkage, typically through the reaction of a thiol with a halogenated intermediate.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetic acid moiety or to modify the pyrazole or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deacetylated derivatives and modified heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific proteins.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(1H-Pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid: Lacks the methyl group on the pyrazole ring.

    2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)propionic acid: Contains a propionic acid moiety instead of acetic acid.

    2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)benzoic acid: Contains a benzoic acid moiety instead of acetic acid.

Uniqueness

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid is unique due to the presence of both a pyrazole and pyrimidine ring, connected via a thioether linkage to an acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-8(3-5-12-14)7-2-4-11-10(13-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISHYBLRUKYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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